REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([CH2:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:14][CH:13]=2)[C:3]=1[NH2:4].[CH2:23]([N:30]=[C:31]=[O:32])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].C1C=CC=CC=1>C1COCC1>[CH2:23]([NH:30][C:31]([NH:4][C:3]1[C:5]([CH2:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([CH2:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:16][CH:17]=2)=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[F:1])=[O:32])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]
|
Name
|
product
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC(=C1)F)CCC1=CC=C(C=C1)CC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for ca 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
chromatographed through a silica column
|
Type
|
CUSTOM
|
Details
|
The eluate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue crystallised from hexane
|
Type
|
CUSTOM
|
Details
|
triturated with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)NC(=O)NC1=C(C=C(C=C1CCC1=CC=C(C=C1)CC(C)(C)C)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |